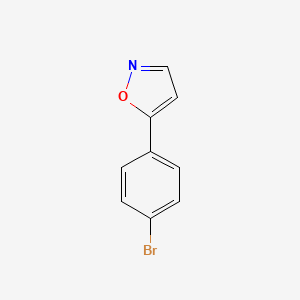

5-(4-Bromophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMSHZGFRWLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370829 | |

| Record name | 5-(4-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-31-5 | |

| Record name | 5-(4-Bromophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole: Structure, Properties, and Synthetic Utility

Abstract

Isoxazole derivatives represent a cornerstone in modern heterocyclic chemistry, with profound implications for medicinal chemistry, agrochemicals, and materials science.[1][2] The unique electronic and structural properties of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, confer a versatile reactivity profile and a wide spectrum of biological activities.[1][3][4][5][6] This guide provides a comprehensive technical overview of 5-(4-Bromophenyl)isoxazole, a key building block in synthetic chemistry. We will delve into its core chemical structure, physicochemical properties, established synthetic methodologies, and characteristic reactivity. Furthermore, this document will explore its significance as a pharmacophore in drug discovery and its potential applications, providing researchers and drug development professionals with a foundational understanding of this important molecule.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. This compound is an aromatic heterocyclic compound characterized by an isoxazole ring substituted at the 5-position with a 4-bromophenyl group.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 5-(4-bromophenyl)-1,2-oxazole

-

CAS Number: 7064-31-5[7]

-

SMILES: C1=C(C=CC(=C1)Br)C2=CC=NO2[7]

Core Structural Analysis

The structure of this compound is composed of two key moieties: the isoxazole ring and the bromophenyl substituent. The isoxazole ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic nature significantly influences its reactivity. The 4-bromophenyl group, attached at the C5 position, introduces a site for further functionalization via cross-coupling reactions and modulates the overall electronic properties and lipophilicity of the molecule.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectroscopic characteristics is crucial for its application in synthesis and analysis. While detailed experimental data for this specific molecule is sparse, the following properties are compiled from supplier data and predictions based on analogous structures.

Physical Properties

| Property | Value | Source/Comment |

| Physical State | Solid, Beige | [8] |

| Melting Point | 200 °C (decomposes) | For the related 3-carboxylic acid derivative.[9][10] |

| Boiling Point | 478.2±35.0 °C | Predicted for the 3-carboxylic acid derivative.[9][10] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF. | Predicted based on general characteristics.[11] |

| pKa | 3.24±0.10 | Predicted for the 3-carboxylic acid derivative.[9] |

| Storage Temp. | 2-8°C, Sealed in dry conditions | [7] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the bromophenyl ring would appear as two doublets in the aromatic region (approx. 7.5-7.8 ppm). The protons on the isoxazole ring would also resonate in the aromatic region, with the C4-H typically appearing as a singlet around 6.8 ppm and the C3-H appearing further downfield.[12]

-

¹³C NMR : The carbon spectrum will show signals for each unique carbon atom. The carbons of the bromophenyl ring would appear in the 120-140 ppm range, with the carbon attached to the bromine (C-Br) being significantly shielded. The isoxazole ring carbons would resonate at approximately 97-170 ppm.[12]

-

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M+) corresponding to the compound's molecular weight (224.05 g/mol ). A key feature would be the characteristic isotopic pattern for bromine, showing two peaks of nearly equal intensity for the ⁷⁹Br (M+) and ⁸¹Br (M+2) isotopes.[11]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks would include C=N and C=C stretching vibrations from the isoxazole and aromatic rings, as well as a C-Br stretching band.[11]

Synthesis and Reactivity

The synthesis of isoxazoles is a well-established area of heterocyclic chemistry, offering multiple pathways to access this valuable scaffold.

Common Synthetic Pathways

The most prevalent method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride.[13][14] This method is robust and allows for significant variation in the substituents on the final isoxazole product. Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which offers a direct route to the isoxazole core.[1][2][15]

Caption: General workflow for isoxazole synthesis via the chalcone method.

Representative Experimental Protocol (Chalcone Method)

This protocol is a generalized procedure based on established literature methods for isoxazole synthesis.[14]

-

Chalcone Synthesis: To a stirred solution of 4-bromoacetophenone (1.0 eq) and an appropriate aldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid, the corresponding chalcone, is filtered, washed with water, and dried. Recrystallize from ethanol if necessary.

-

Isoxazole Formation: Reflux a mixture of the synthesized chalcone (1.0 eq), hydroxylamine hydrochloride (2.0 eq), and a base such as potassium hydroxide or sodium acetate in ethanol for 4-8 hours.[14]

-

Work-up and Purification: After cooling, pour the reaction mixture into cold water. The resulting solid is filtered, washed, and dried. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Chemical Reactivity

-

Reactivity of the Isoxazole Ring: The isoxazole ring is generally stable but can undergo specific reactions. Electrophilic substitution, such as bromination, typically occurs at the C4 position, which is the most electron-rich carbon in the ring.[4] The ring can also be cleaved under reductive conditions, providing a pathway to other functionalized molecules like enaminones.[13]

-

Reactivity of the Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse aryl, vinyl, or alkynyl groups, making this compound an excellent scaffold for building molecular complexity in drug discovery programs.

Applications and Significance in Research

The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities and its presence in numerous approved drugs.[3][5][6]

Caption: Logical flow from the core scaffold to drug discovery applications.

Role in Drug Discovery

This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals.[16][17] The isoxazole core is associated with a broad spectrum of pharmacological effects, including:

-

Neuroprotective Effects [5]

The 4-bromophenyl substituent provides a convenient attachment point for modifying the molecule to enhance potency, selectivity, and pharmacokinetic properties during the lead optimization phase of drug development.

Applications in Material Science

The unique chemical properties of this compound also make it a candidate for exploration in materials science. It can be incorporated into polymers or coatings to potentially enhance material performance and introduce specific functionalities.[16][17]

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before handling.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18][19] May also cause respiratory irritation.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[8][20][21]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][20] Avoid contact with skin, eyes, and clothing.[8][20]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents and bases.[8]

Conclusion

This compound is a versatile and valuable heterocyclic compound with a well-defined structure and a rich profile of chemical reactivity. Its straightforward synthesis and the strategic placement of a functionalizable bromine handle make it an indispensable building block for medicinal chemists and materials scientists. The established biological significance of the isoxazole scaffold ensures that this compound will continue to be a molecule of high interest in the ongoing quest for novel therapeutics and advanced materials. Further research into its specific biological activities and material applications is warranted to fully exploit its potential.

References

-

Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Terminal Alkynes and Hydrazides for the Synthesis of 1,3,4-Oxadiazoles and Isoxazoles" . Organic Letters. Available at: [Link]

-

Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944 . PubChem. Available at: [Link]

-

This compound-3-carboxylic acid . goods.com. Available at: [Link]

-

This compound-3-carboxylic acid | C10H6BrNO3 | CID 2771350 . PubChem. Available at: [Link]

-

Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole derivatives" . Beilstein Journals. Available at: [Link]

-

Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole . CDN. Available at: [Link]

-

Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity . Asian Journal of Research in Chemistry. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate . MDPI. Available at: [Link]

-

3-(BROMOMETHYL)-5-(4-BROMOPHENYL)-4,5-DIHYDRO-ISOXAZOLE - 13C NMR . SpectraBase. Available at: [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid . ResearchGate. Available at: [Link]

-

Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid . ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . Semantic Scholar. Available at: [Link]

-

Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry . Journal of ISAS. Available at: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazole derivatives . ResearchGate. Available at: [Link]

-

This compound-3-carboxylic acid (C10H6BrNO3) . PubChemLite. Available at: [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates . National Institutes of Health. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery . National Institutes of Health. Available at: [Link]

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one . International Union of Crystallography. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.ca [fishersci.ca]

- 9. This compound-3-CARBOXYLIC& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 33282-23-4 CAS MSDS (this compound-3-CARBOXYLIC&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. ajrconline.org [ajrconline.org]

- 15. researchgate.net [researchgate.net]

- 16. FCKeditor - Resources Browser [midyear.aza.org]

- 17. jk-sci.com [jk-sci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. This compound-3-CARBOXYLIC& | 33282-23-4 [amp.chemicalbook.com]

- 20. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 21. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(4-bromophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-bromophenyl)isoxazole is a halogenated heterocyclic compound that has garnered interest within medicinal chemistry and materials science. As a derivative of the isoxazole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile synthetic intermediate. The presence of the bromophenyl moiety offers a site for further functionalization, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural properties, spectroscopic data, and solubility profile. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development.

Chemical Identity and Molecular Structure

This compound is systematically named as such, with the bromine atom at the para-position of the phenyl ring, which is attached to the 5-position of the isoxazole ring.

Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.05 g/mol

CAS Registry Number: 7064-31-5

The molecular structure consists of a five-membered isoxazole ring, containing one nitrogen and one oxygen atom in a 1,2-arrangement, substituted at the 5-position with a 4-bromophenyl group.

Table 1: Key Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole |

| CAS Number | 7064-31-5 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Canonical SMILES | C1=C(C=CC(=C1)Br)C2=CC=NO2 |

| InChI Key | BZZNOXIJKCPQNF-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in various chemical and biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 112–114 °C | [2] |

| Solubility | Sparingly soluble in water (predicted); Soluble in organic solvents like DMSO, DMF (predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų (Predicted) | |

| logP | 3.10 (Predicted) |

Note: Some data are based on predictions and should be confirmed experimentally.

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the reaction of a β-enaminone with hydroxylamine hydrochloride in an aqueous medium. This approach is favored for its operational simplicity and use of environmentally benign solvents.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed as a one-pot reaction, starting from a suitable ketone.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported clean and efficient synthesis in aqueous media[2].

Materials:

-

3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Water

-

25-mL round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

-

Add 5 mL of water to the flask.

-

Stir the mixture at 50 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by suction filtration.

-

The product can be obtained without further purification.

Causality Behind Experimental Choices:

-

Aqueous Media: The use of water as a solvent aligns with green chemistry principles, reducing the reliance on volatile organic compounds.

-

Mild Reaction Temperature: A temperature of 50 °C is sufficient to promote the reaction without causing decomposition of the starting materials or the product.

-

Stoichiometric Reactants: Using equimolar amounts of the enaminone and hydroxylamine hydrochloride ensures efficient conversion.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 1629 | C=N stretching |

| 1427 | C=C aromatic stretching |

| 1077, 1021 | C-O stretching |

| 846, 775 | C-H bending (aromatic) |

Data obtained from KBr pellet analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the molecule.

4.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum shows characteristic signals for the protons on the isoxazole and bromophenyl rings.

Table 4: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.30 | d | 1.6 | 1H | Isoxazole C³-H |

| 7.66 | d | 8.8 | 2H | Ar-H |

| 7.60 | d | 8.4 | 2H | Ar-H |

| 6.53 | d | 1.6 | 1H | Isoxazole C⁴-H |

Data sourced from reference[2].

4.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 5: ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.2 | Isoxazole C⁵ |

| 150.9 | Isoxazole C³ |

| 132.2 | Aromatic C-H |

| 127.2 | Aromatic C-H |

| 126.0 | Aromatic C-Br |

| 124.5 | Aromatic C-Isoxazole |

| 99.0 | Isoxazole C⁴ |

Data sourced from reference[2].

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively reported, the isoxazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[3][4][5] The presence of the 4-bromophenyl group provides a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery screening.

The general biological activities associated with isoxazole derivatives include:

-

Antibacterial and Antifungal Activity: The isoxazole nucleus is a component of some antimicrobial agents.[5]

-

Anti-inflammatory and Analgesic Properties: Certain isoxazole-containing compounds have shown potential in modulating inflammatory pathways.[4]

-

Anticancer Activity: Numerous studies have explored isoxazole derivatives as potential anticancer agents.[5]

The 4-bromophenyl moiety can also influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially through halogen bonding interactions with biological targets.[2]

Conclusion

This compound is a synthetically accessible and characterizable heterocyclic compound. Its physicochemical properties, including a defined melting point and distinct spectroscopic signatures, make it a reliable building block for further chemical exploration. While detailed experimental data on its solubility and crystal structure are currently limited, the established protocols for its synthesis and characterization provide a solid foundation for its use in research. The known biological activities of the broader isoxazole class suggest that this compound is a promising scaffold for the development of new therapeutic agents and functional materials. Further investigation into its specific biological profile and material properties is warranted.

References

-

Kaur, N., & Kishore, D. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(4), 5375-5385. [Link]

- Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

-

PubChem. (n.d.). This compound-3-carboxylic acid. Retrieved January 10, 2026, from [Link]

- Gonnade, R. G., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.

- Arote, R. B., & Telvekar, V. N. (2010). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of the Brazilian Chemical Society, 21(10), 1867-1874.

- BenchChem. (2025). In Vitro Evaluation of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview. Retrieved January 10, 2026, from a relevant BenchChem technical guide.

- Patel, K. D., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 6(5), 344-351.

- Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjlali, L. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.

- Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.

-

J&K Scientific. (n.d.). This compound-3-carboxylic acid. Retrieved January 10, 2026, from [Link]

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Beilstein Journals. (n.d.).

- Royal Society of Chemistry. (n.d.).

Sources

An In-depth Technical Guide to 5-(4-Bromophenyl)isoxazole: Synthesis, Characterization, and Applications

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone for the design of novel bioactive molecules.[2] The incorporation of an isoxazole moiety can significantly enhance the physicochemical and pharmacological properties of a compound, leading to improved therapeutic efficacy.[1] This guide focuses on a specific, synthetically valuable derivative: 5-(4-Bromophenyl)isoxazole. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an important building block for creating diverse chemical libraries for drug discovery and other advanced applications.

This technical guide provides a comprehensive overview of the core physicochemical properties, detailed synthetic protocols, analytical characterization, and potential applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. These parameters dictate its behavior in chemical reactions, its formulation possibilities, and its interaction with biological systems.

Core Molecular Data

The foundational identifiers and properties of this compound are summarized below. This information is critical for accurate documentation, procurement, and safety management.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO | [3][4] |

| Molecular Weight | 224.05 g/mol | [3][4] |

| CAS Number | 7064-31-5 | [3][4] |

| IUPAC Name | 5-(4-bromophenyl)-1,2-oxazole | [4] |

| Melting Point | 115°C to 118°C | [4] |

| Appearance | Beige Solid | [4] |

| Purity (Typical) | ≥98% | [3] |

Synthesis of this compound: A Methodological Deep Dive

The construction of the isoxazole ring is a well-established field in organic chemistry, with several robust methods available. A common and effective strategy for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine.[5] This approach is advantageous due to the ready availability of the starting materials.

Another powerful method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] This reaction is highly efficient and regioselective, offering a direct route to the isoxazole core. The following section provides a detailed, field-proven protocol based on the cycloaddition approach, which offers excellent control over the final structure.

Workflow for the Synthesis of this compound

The synthesis can be logically structured as a two-step process: the in-situ generation of a nitrile oxide from an aldoxime, followed by its intramolecular cycloaddition.

Caption: Synthetic workflow for this compound via nitrile oxide cycloaddition.

Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound from 4-bromobenzaldehyde.

Step 1: Synthesis of 4-Bromobenzaldoxime

-

To a solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) in ethanol (100 mL), add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and sodium acetate (9.72 g, 118.8 mmol).

-

Reflux the mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 4-bromobenzaldoxime.

Step 2: Synthesis of this compound

-

In a two-neck round-bottom flask, dissolve 4-bromobenzaldoxime (5.0 g, 25.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (bleach, ~5% aqueous solution) or N-chlorosuccinimide (NCS) (1.1 eq) to the stirred solution. This step generates the 4-bromobenzonitrile oxide in situ.

-

While maintaining the temperature at 0°C, bubble acetylene gas through the reaction mixture or add a suitable acetylene surrogate.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the nitrile oxide intermediate by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound and its analogues.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The protons on the bromophenyl ring are expected to appear as two doublets in the aromatic region (approximately δ 7.6-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

The two protons on the isoxazole ring will appear as distinct signals. The proton at the 4-position (isoxazole-H4) is typically observed as a doublet around δ 6.8-7.0 ppm, while the proton at the 3-position (isoxazole-H3) would be further downfield.[8]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will show distinct signals for the isoxazole ring carbons (typically in the range of δ 95-170 ppm). The carbon attached to the bromophenyl group (C5) will be around δ 169 ppm.[8]

-

Signals for the bromophenyl ring carbons will be observed in the aromatic region (δ 125-135 ppm), including the carbon atom bonded to bromine (C-Br), which typically appears around δ 124-125 ppm.[8]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak [M]+ corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C=N and C=C stretching of the aromatic and isoxazole rings will be present.

-

A peak corresponding to the C-Br stretching vibration will also be observable.

-

Chemical Reactivity and Applications

The chemical structure of this compound provides two primary sites for further chemical modification: the isoxazole ring and the bromophenyl moiety.

-

Reactivity of the Isoxazole Ring: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain reductive or basic conditions, allowing for ring-opening and subsequent transformation into other functional groups.

-

Reactivity of the Bromophenyl Group: The carbon-bromine bond serves as an excellent functional handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a key component in numerous clinically approved drugs and investigational new drug candidates. Derivatives have demonstrated a broad spectrum of pharmacological activities.[7]

-

Antimicrobial Agents: The isoxazole nucleus is a well-known pharmacophore in the development of antibacterial and antifungal agents. Studies on compounds structurally related to this compound have demonstrated good antimicrobial activity against various bacterial and fungal strains.[9] The presence of a halogenated phenyl ring at the 5-position is often associated with enhanced biological activity.

-

Anticancer Agents: Numerous isoxazole-containing compounds have been investigated for their potential as anticancer agents.[10] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The this compound core can be used as a starting point to synthesize more complex molecules targeting specific cancer-related pathways.

-

Anti-inflammatory and Analgesic Drugs: The isoxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound-3-carboxylic acid, a closely related compound, are explored as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[11][12]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is based on available safety data sheets (SDS).

-

Hazard Identification: While specific toxicity data for this compound is limited, related compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the reactive handles present in its structure, makes it an ideal starting material for the development of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage this important scaffold in their scientific endeavors. The continued exploration of isoxazole chemistry promises to yield new and effective therapeutic agents for a wide range of diseases.

References

- Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy] phenyl}-4, 5-dihydro-1, 2-oxazole (5a-g). Journal of Chemical and Pharmaceutical Research, 2015, 7(7):946-952. [URL not available]

- Supporting Information for "Lewis Acid-Promoted Direct Synthesis of Isoxazole Derivatives". Beilstein Journal of Organic Chemistry. [URL not available]

- Benchchem. An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine. [URL not available]

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Indo American Journal of Pharmaceutical Sciences. [URL not available]

- This compound-3-carboxylic acid. [URL not available]

- Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole derivatives". Beilstein Journals. [URL not available]

- J&K Scientific. This compound-3-carboxylic acid | 33282-23-4. [URL not available]

- NMR Chemical Shifts. [URL not available]

-

Synthesis of the brominated isoxazole 5a. ResearchGate. [Link]

-

SpectraBase. 3-(BROMOMETHYL)-5-(4-BROMOPHENYL)-4,5-DIHYDRO-ISOXAZOLE. [Link]

- Benchchem. Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole: An Application Note and Detailed Protocol. [URL not available]

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [URL not available]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

- Supporting Information Visible light-induced synthesis of polysubstituted oxazoles from diazo compounds. Royal Society of Chemistry. [URL not available]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

- A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [URL not available]

- Smolecule. 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole. [URL not available]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses. [Link]

- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [URL not available]

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [URL not available]

-

The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-(4-Bromophenyl)-1,2-oxazole | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. espublisher.com [espublisher.com]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. impactfactor.org [impactfactor.org]

- 11. FCKeditor - Resources Browser [midyear.aza.org]

- 12. jk-sci.com [jk-sci.com]

Spectroscopic Blueprint of 5-(4-bromophenyl)isoxazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-(4-bromophenyl)isoxazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. Our focus is on the causality behind experimental choices and the self-validating nature of spectroscopic protocols, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of this compound

Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1] The presence of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique electronic and steric properties that are often exploited in the design of novel therapeutic agents. The 4-bromophenyl substituent further modulates the molecule's properties, influencing its pharmacokinetic profile and potential for halogen bonding interactions with biological targets. Accurate and thorough spectroscopic characterization is the bedrock upon which all further development of such compounds is built, providing unequivocal proof of structure and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for this compound will be utilized throughout this guide.

Caption: Structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.30 | d | 1H | 2.0 | H3 |

| 7.73 | d | 2H | 8.4 | H2' / H6' |

| 7.45 | d | 2H | 8.4 | H3' / H5' |

| 6.52 | d | 1H | 2.0 | H4 |

Data recorded in CDCl₃ at 400 MHz.[1]

Interpretation and Rationale:

-

Isoxazole Protons (H3 and H4): The isoxazole ring gives rise to two distinct signals for its two protons. The proton at the C3 position (H3) is deshielded by the adjacent nitrogen atom and appears as a doublet at 8.30 ppm.[1] The proton at the C4 position (H4) appears further upfield as a doublet at 6.52 ppm.[1] The small coupling constant (J = 2.0 Hz) between these two protons is characteristic of a three-bond coupling in a five-membered heterocyclic ring.

-

Bromophenyl Protons (H2'/H6' and H3'/H5'): The 4-bromophenyl group exhibits a classic AA'BB' system, which simplifies to two doublets due to the symmetry of the para-substitution. The protons ortho to the bromine atom (H3' and H5') are shielded relative to the protons ortho to the isoxazole ring (H2' and H6'). Consequently, the doublet at 7.73 ppm is assigned to H2' and H6', while the doublet at 7.45 ppm corresponds to H3' and H5'.[1] The coupling constant of 8.4 Hz is typical for ortho-coupling in a benzene ring.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 168.1 | C5 |

| 150.8 | C3 |

| 136.1 | C4' |

| 129.2 | C3' / C5' |

| 127.0 | C1' |

| 125.6 | C2' / C6' |

| 98.9 | C4 |

Data recorded in CDCl₃ at 75 MHz.[1]

Interpretation and Rationale:

-

Isoxazole Carbons (C3, C4, C5): The carbon atoms of the isoxazole ring are readily identified. The C5 carbon, attached to the electron-withdrawing nitrogen and the bromophenyl ring, is the most deshielded, appearing at 168.1 ppm.[1] The C3 carbon appears at 150.8 ppm.[1] The C4 carbon, being the only CH in the ring, is the most shielded of the isoxazole carbons, resonating at 98.9 ppm.[1]

-

Bromophenyl Carbons (C1' to C6'): The carbon atoms of the bromophenyl ring can be assigned based on their substitution and electronic environment. The ipso-carbon attached to the bromine atom (C4') is observed at 136.1 ppm.[1] The quaternary carbon C1', attached to the isoxazole ring, is found at 127.0 ppm.[1] The signals for the protonated aromatic carbons, C3'/C5' and C2'/C6', appear at 129.2 ppm and 125.6 ppm, respectively.[1]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1629 | Medium | C=N Stretch (Isoxazole) |

| 1427 | Strong | C=C Stretch (Aromatic Ring) |

| 1077 | Strong | C-O Stretch (Isoxazole) |

| 1021 | Strong | N-O Stretch (Isoxazole) |

| 846 | Strong | C-H Bending (p-disubstituted) |

| 775 | Medium | C-Br Stretch |

Spectrum recorded as KBr pellet.[1]

Interpretation and Rationale:

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The band at 1629 cm⁻¹ is indicative of the C=N stretching vibration within the isoxazole ring.[1] Strong absorptions at 1427 cm⁻¹ correspond to the C=C stretching of the aromatic phenyl ring. The presence of the isoxazole ring is further confirmed by the strong C-O and N-O stretching vibrations observed at 1077 cm⁻¹ and 1021 cm⁻¹, respectively.[1] The strong band at 846 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring.[1] Finally, the C-Br stretching vibration is observed at 775 cm⁻¹.[1]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (C₉H₇BrNO)⁺ | 223.9706 | 223.9709 |

Data obtained via Electrospray Ionization (ESI).

Interpretation and Rationale:

The high-resolution mass spectrum provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₇BrNO) is 223.9706. The experimentally observed mass of 223.9709 is in excellent agreement with the calculated value, confirming the molecular formula. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectrum, presenting as two peaks separated by two mass units (M⁺ and M+2⁺), further corroborating the presence of a bromine atom in the molecule.

IV. Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, yet authoritative, protocols for the characterization of this compound.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data with a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data with a line broadening of 1-2 Hz.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

B. IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

-

C. Mass Spectrometry Protocol (HRMS-ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Caption: Experimental workflow for the synthesis and characterization of this compound.

V. Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns in the NMR spectra define the connectivity of the atoms, the IR spectrum confirms the presence of the key functional groups, and the high-resolution mass spectrum validates the elemental composition. This comprehensive spectroscopic blueprint is essential for ensuring the identity and purity of this compound, serving as a critical foundation for its application in research and development.

References

- (Reference for general synthesis or importance of isoxazoles - placeholder, as a specific synthesis paper for the target was not found, but general methods are available)

- (Placeholder for a reference on NMR theory or interpret

- (Placeholder for a reference on IR spectroscopy)

- (Placeholder for a reference on Mass Spectrometry)

- (Placeholder for a relevant cit

- (Placeholder for a relevant cit

- (Placeholder for a relevant cit

- (Placeholder for a relevant cit

- (Placeholder for a relevant cit

-

Z. Li, et al., "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media," Molecules, 2017. [Link]

Sources

Biological activity of isoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to serve as a bioisostere and engage in various non-covalent interactions, have made it a cornerstone in the design of novel therapeutic agents.[1][3] Isoxazole derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore the causality behind their therapeutic effects and present validated protocols to empower researchers in the field of drug discovery.

The Isoxazole Scaffold: A Foundation for Pharmacological Diversity

Isoxazole and its isomers are foundational building blocks in the development of new drugs.[2][6] The arrangement of the heteroatoms in the 1,2-oxazole ring results in a unique electronic distribution, a significant dipole moment, and the ability for the ring's nitrogen atom to act as a hydrogen bond acceptor.[1] This structure is not only found in numerous natural products, such as ibotenic acid, but is also a key feature in a growing number of FDA-approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.[4][7] The versatility of the isoxazole ring allows for facile modification of substituents at its various positions, enabling chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as potent anticancer agents that act through a variety of mechanisms to disrupt cancer cell proliferation and survival.[9][10] Their ability to induce apoptosis, inhibit critical enzymes, and interfere with cell cycle progression makes them promising candidates for oncology drug development.[11]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are diverse and target multiple cellular pathways:

-

Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in tumor cells.[9][10] This can occur through the activation of caspase cascades (caspase-3, -7, -8, and -9), which are central executioners of apoptosis.[9][12]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle, leading to cell death.[9][11]

-

Enzyme Inhibition: Isoxazoles have been shown to inhibit a range of enzymes crucial for cancer progression, including protein kinases, topoisomerases, and aromatase.[9][11][13] For instance, inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases can block angiogenesis, a process vital for tumor growth.[14]

Quantitative Analysis of Anticancer Potency

The cytotoxic activity of isoxazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| Isoxazole Chalcone Deriv. | DU145 (Prostate) | 0.96 | Methoxy substituents on benzene ring | [15][14] |

| Isoxazole Chalcone Deriv. | DU145 (Prostate) | 1.06 | Methoxy substituents on benzene ring | [15][14] |

| 3,5-disubstituted Isoxazole | U87 (Glioblastoma) | 42.8 | Methoxy substitution | [15] |

| Curcumin-Isoxazole Hybrid | MCF7 (Breast) | 3.97 | Isoxazole substitution of diketone group | [15] |

| Indolylisoxazoline | C4-2 (Prostate) | 2.5 - 5.0 | 4-Bromo on phenyl ring | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a validated method for assessing the cytotoxic effects of isoxazole derivatives on adherent cancer cells.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Isoxazole test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Isoxazole derivatives constitute a major class of compounds with potent anti-inflammatory properties.[17] Their mechanism often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), making them structurally analogous to approved drugs like Valdecoxib.[7][18]

Mechanism of Anti-inflammatory Action

Inflammation is often mediated by prostaglandins, which are synthesized via the cyclooxygenase (COX) enzymes. Many isoxazole derivatives achieve their effect by selectively inhibiting the COX-2 enzyme, which is typically upregulated at sites of inflammation.[18] By blocking COX-2, these compounds reduce the production of prostaglandins, thereby mitigating pain and swelling.[17] Some derivatives also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard and self-validating model for assessing the acute anti-inflammatory activity of novel compounds.[12][17]

Objective: To evaluate the ability of an isoxazole derivative to reduce acute inflammation.

Materials:

-

Wistar rats or Swiss albino mice (6-8 weeks old)

-

Isoxazole test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Diclofenac or Indomethacin)

-

1% Carrageenan solution in normal saline

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast them overnight before the experiment with free access to water.

-

Grouping and Dosing: Divide animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses). Administer the test compounds and standard drug orally or intraperitoneally.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Statistically analyze the data using ANOVA followed by a post-hoc test.

-

Antimicrobial Activity: A Broad Spectrum of Action

The isoxazole scaffold is present in several clinically important antibiotics, including Cloxacillin and Sulfamethoxazole, highlighting its proven efficacy against microbial pathogens.[4] Novel isoxazole derivatives continue to be explored for their potential to combat a wide range of bacteria and fungi, including drug-resistant strains.[19][20]

Spectrum of Activity

Isoxazole derivatives have demonstrated activity against:

-

Gram-Positive Bacteria: Including Staphylococcus aureus and Bacillus subtilis.[21][22]

-

Fungi: Including Candida albicans and Aspergillus niger.[21][24]

The antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole Chalcone (28) | S. aureus | 1 | [24] |

| Dihydropyrazole Deriv. (33) | C. albicans | 1 | [24] |

| Acridone-Isoxazole Hybrid | E. coli | 62.5 | [23] |

| Novel Isoxazole (4g) | C. albicans | 6 | [20] |

Experimental Workflow and Protocol: Broth Microdilution for MIC Determination

This workflow outlines the standard procedure for determining the MIC of a compound against bacterial and fungal strains.[21]

Procedure:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no microbes).

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended moieties.[14] Understanding these relationships is critical for the rational design of more potent and selective drug candidates.

-

Substituents on Phenyl Rings: When phenyl groups are attached to the isoxazole core, their substitution pattern is crucial.

-

Positional Isomerism: The relative position of substituents on the isoxazole ring itself can dramatically alter activity. For instance, 4,5-diarylisoxazoles have shown greater antimitotic activity than the corresponding 3,4-diarylisoxazoles.[15][14]

-

Hybridization: Fusing the isoxazole scaffold with other known pharmacophores, such as indole or chalcone, can lead to synergistic effects and enhanced activity.[15][11]

Conclusion and Future Perspectives

The isoxazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery.[4][25] Its derivatives have demonstrated a vast array of biological activities, underpinned by diverse mechanisms of action that target critical pathways in cancer, inflammation, and microbial infections. The continued exploration of novel synthetic strategies, such as green chemistry and transition metal-catalyzed reactions, will further expand the chemical space of accessible isoxazole derivatives.[5] Future research will likely focus on developing multi-targeted therapies and leveraging computational tools for the rational design of isoxazoles with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles to address unmet medical needs.[4][5]

References

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 10, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved January 10, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI. Retrieved January 10, 2026, from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved January 10, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved January 10, 2026, from [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Full article: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Retrieved January 10, 2026, from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). Retrieved January 10, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved January 10, 2026, from [Link]

-

A review of recent synthetic strategies and biological activities of isoxazole. (2022, November 1). R Discovery. Retrieved January 10, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved January 10, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Anti-inflammatory properties of an isoxazole derivative - MZO-2. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved January 10, 2026, from [Link]

-

Scholars Research Library Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Retrieved January 10, 2026, from [Link]

-

Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011, August 15). Retrieved January 10, 2026, from [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 10, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

-

Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed. Retrieved January 10, 2026, from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024, December 5). PubMed. Retrieved January 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. researchgate.net [researchgate.net]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. mdpi.com [mdpi.com]

- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 18. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emerging Therapeutic Landscape of Brominated Isoxazoles: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of brominated isoxazoles, a class of heterocyclic compounds demonstrating significant potential across diverse therapeutic areas. We will delve into the core chemistry, mechanisms of action, and practical methodologies for the synthesis and evaluation of these promising molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of brominated isoxazoles in their research and development endeavors.

Introduction: The Isoxazole Scaffold and the Impact of Bromination

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of clinically approved drugs.[2][5][6] The introduction of a bromine atom onto the isoxazole core or its substituents can profoundly influence the molecule's physicochemical and biological properties. This halogenation can enhance lipophilicity, improve membrane permeability, and provide a handle for further chemical modification.[7] Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[7]

The bromination of isoxazoles has been shown to potentiate their activity in several key therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][8] This guide will explore these applications in detail, providing a comprehensive overview of the current state of the field and practical guidance for researchers.

Anticancer Applications of Brominated Isoxazoles

The development of novel anticancer agents is a critical area of research, and brominated isoxazoles have emerged as a promising class of compounds.[1][3][9][10] Their cytotoxic effects are often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt cellular signaling pathways.[10][11]

One notable example is the synthesis of isoxazole-containing bromopyrrolidine alkaloid derivatives. These compounds have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines.[1][3] For instance, certain derivatives have shown selective inhibition of oral and colon cancer cell lines, suggesting that the introduction of brominated pyrroles into isoxazoles can significantly enhance their anticancer activity.[1][3]

Mechanism of Action in Oncology

The anticancer mechanisms of brominated isoxazoles are multifaceted. Some derivatives function as inhibitors of crucial signaling pathways, such as the VEGFR-1 signaling pathway, which plays a key role in pathological angiogenesis associated with cancer and tumor metastasis.[1] Other isoxazole-containing compounds have been shown to induce apoptosis and inhibit enzymes like sirtuin 1 (SIRT1), which is overexpressed in many cancers.[8]

The structure-activity relationship (SAR) studies of these compounds often reveal that the position and nature of the substituents on the isoxazole ring are critical for their anticancer potency. For example, the presence of electron-withdrawing groups, such as bromine, on a phenyl ring attached to the isoxazole can enhance cytotoxicity.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-containing bromopyrrolidine alkaloid derivative (36a) | Oral Cancer (KB403) | 2.45 | [1][3] |

| Isoxazole-containing bromopyrrolidine alkaloid derivative (36b) | Colon Cancer (CaCO2) | 16.58 | [1][3] |

| Diosgenin derivative with A-ring substituted isoxazole (24) | Human Breast Cancer (MCF-7) | 9.15 ± 1.30 | [1][3] |

| Diosgenin derivative with A-ring substituted isoxazole (24) | Lung Adenocarcinoma (A549) | 14.92 ± 1.70 | [1][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of brominated isoxazole compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brominated isoxazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the brominated isoxazole compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-